4-(1-Hydroxycyclohexyl)benzoic acid
Description
4-(1-Hydroxycyclohexyl)benzoic acid (CAS 63165-03-7) is a benzoic acid derivative substituted at the 4-position with a 1-hydroxycyclohexyl ethynyl group. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol . The compound features a rigid ethynyl linker connecting the benzoic acid core to a hydroxylated cyclohexane ring, introducing both steric bulk and hydrogen-bonding capacity. The compound is primarily used in research settings, as indicated by its availability from global suppliers like Fluorochem Ltd. and Matrix Scientific .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-(1-hydroxycyclohexyl)benzoic acid |
InChI |
InChI=1S/C13H16O3/c14-12(15)10-4-6-11(7-5-10)13(16)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2,(H,14,15) |
InChI Key |
BKDBALCSMUJSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Soluble Epoxide Hydrolase Inhibitors
One of the notable applications of 4-(1-Hydroxycyclohexyl)benzoic acid is its role as a soluble epoxide hydrolase inhibitor. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against soluble epoxide hydrolase, which is implicated in various physiological processes, including inflammation and pain modulation. For instance, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid has shown an IC50 value of 1.3 nM, indicating its high potency as an inhibitor . This suggests that compounds related to this compound could be developed into therapeutic agents for conditions such as hypertension and pain management.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that certain derivatives can significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases . The mechanism involves the inhibition of specific enzymes involved in the inflammatory response, making it a candidate for further pharmacological development.
Material Science
Polymer Additives
In material science, this compound is utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, particularly in applications requiring high-performance materials. The compound serves as a plasticizer or stabilizer, improving the durability and processing characteristics of various polymer systems.
Photostability Enhancer
Research has shown that this compound can improve the photostability of certain materials when used as a coating or additive. Its ability to absorb UV radiation helps protect underlying substrates from degradation caused by light exposure, making it valuable in coatings and packaging materials that require enhanced longevity and performance under environmental stressors .
Environmental Applications
Biodegradation Studies
Another significant area of application for this compound is in environmental studies focusing on biodegradation processes. Its structure allows researchers to study the metabolic pathways of similar compounds in microbial degradation processes. Understanding how such compounds are broken down in natural environments can inform strategies for bioremediation and pollution management .
Toxicological Assessments
The compound has been included in toxicological assessments to evaluate its environmental impact and safety profile. Studies indicate that while it may exhibit some level of irritation upon exposure, it does not demonstrate significant genotoxicity or adverse effects at low concentrations . This information is crucial for regulatory assessments and safe handling protocols in industrial applications.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Soluble epoxide hydrolase inhibitors | Potent inhibitors with IC50 values as low as 1.3 nM |
| Anti-inflammatory agents | Significant reduction in inflammation markers | |
| Material Science | Polymer additives | Enhances thermal stability and mechanical properties |
| Photostability enhancer | Protects materials from UV degradation | |
| Environmental Studies | Biodegradation studies | Insights into microbial degradation pathways |
| Toxicological assessments | Low toxicity with no significant genotoxic effects |
Comparison with Similar Compounds
Structural Features
*CCDC reference number.
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in 4-hydroxybenzoic acid enhances water solubility, making it suitable for cosmetic and pharmaceutical formulations . The trans-4-butylcyclohexyl group in 4-(trans-4-butylcyclohexyl)benzoic acid increases hydrophobicity, likely reducing aqueous solubility .
- Hydrogen Bonding: Acid dimer formation via O–H⋯O interactions is common across benzoic acid derivatives, as seen in 4-(3-chloroanilino)benzoic acid and 4-[(diethoxyphosphinoyl)methyl]benzoic acid .
Preparation Methods
Grignard Addition to Protected Aldehyde Intermediates
A widely employed method involves the use of Grignard reagents to introduce the cyclohexyl group onto a benzoic acid derivative. The synthesis begins with methyl 4-formylbenzoate , where the carboxylic acid is protected as an ester to prevent interference during subsequent reactions.
Procedure :
-
Protection of Carboxylic Acid :
4-Formylbenzoic acid is esterified using methanol and sulfuric acid, yielding methyl 4-formylbenzoate. -
Grignard Reaction :
Cyclohexylmagnesium bromide is slowly added to a solution of methyl 4-formylbenzoate in anhydrous diethyl ether under nitrogen atmosphere. The reaction proceeds via nucleophilic addition to the aldehyde, forming methyl 4-(1-hydroxycyclohexyl)benzoate . -
Deprotection :
The ester is hydrolyzed using aqueous hydrochloric acid, yielding 4-(1-hydroxycyclohexyl)benzoic acid.
Key Considerations :
Oxidation of Secondary Alcohols
An alternative route involves oxidizing a pre-formed secondary alcohol. For example, 4-(1-hydroxycyclohexyl)benzyl alcohol can be oxidized to the corresponding carboxylic acid using potassium dichromate (K₂Cr₂O₇) in sulfuric acid.
Reaction Conditions :
-
Oxidizing Agent : K₂Cr₂O₇ (40 g, 0.136 mol) and H₂SO₄ (32 mL) at 70–90°C for 2 hours.
-
Phase-Transfer Catalyst : Benzalkonium bromide (10 mL) enhances reaction efficiency.
Yield and Purity :
Transesterification and Hydrolysis
Transesterification of 4-Hydroxybenzoic Acid Esters
This method, adapted from industrial ester synthesis, involves transesterifying a short-chain 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) with cyclohexanol.
Procedure :
-
Reaction Setup :
Methyl 4-hydroxybenzoate (0.2 mol), cyclohexanol (0.24 mol), and titanium(IV) isopropoxide catalyst (0.01 mol) are heated at 150°C under inert gas flow (0.3 mL/min per gram of reactants). -
Acid Workup :
The crude product is treated with a 5% HCl solution to remove residual catalyst, followed by recrystallization from ethanol-water.
Advantages :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Purity |
|---|---|---|---|---|
| Grignard Addition | Methyl 4-formylbenzoate | CyclohexylMgBr, H₂SO₄ | 78% | >90% |
| Oxidation of Alcohol | 4-(1-Hydroxycyclohexyl)benzyl alcohol | K₂Cr₂O₇, H₂SO₄ | 65% | 85% |
| Transesterification | Methyl 4-hydroxybenzoate | Cyclohexanol, Ti(OiPr)₄ | 85% | >95% |
Notes :
-
The Grignard method offers superior purity but requires stringent anhydrous conditions.
-
Transesterification is more scalable but demands precise control of inert gas flow.
Purification Techniques
Recrystallization
Acid-Base Extraction
-
Procedure : Crude product is washed with 5% NaHCO₃ to remove acidic impurities, followed by organic phase separation.
Challenges and Mitigation Strategies
-
Grignard Reactivity : Moisture sensitivity is mitigated using molecular sieves and nitrogen purging.
-
Over-Oxidation : Controlled addition of K₂Cr₂O₇ prevents degradation of the hydroxycyclohexyl group.
-
Ester Hydrolysis : Alkaline conditions (NaOH/EtOH) avoid decarboxylation side reactions.
Emerging Approaches
Q & A
Q. What are the standard synthetic routes for 4-(1-Hydroxycyclohexyl)benzoic acid, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves esterification and hydrolysis steps. For example:
- Step 1: Cyclohexanol is reacted with a benzoic acid derivative (e.g., methyl 4-bromobenzoate) under palladium-catalyzed coupling conditions to form the cyclohexyl-benzoate intermediate.
- Step 2: Hydrolysis of the ester group using aqueous NaOH or enzymatic methods (e.g., lipases) yields the final product .
- Optimization: Key parameters include solvent polarity (e.g., THF for solubility), temperature (60–80°C for coupling), and catalyst loading (1–5 mol% Pd). Purity is ensured via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are recommended for assessing purity and structural confirmation?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 60:40 acetonitrile/0.1% formic acid. Retention time comparison against a certified standard .
- NMR: ¹H NMR (DMSO-d6, 400 MHz) to confirm the cyclohexyl hydroxyl (δ 4.2–4.5 ppm) and carboxylic acid (δ 12.1 ppm) protons. ¹³C NMR for carbonyl (δ 170–175 ppm) and cyclohexyl carbons .
- Mass Spectrometry: ESI-MS in negative mode for [M–H]⁻ ion (calculated m/z for C₁₃H₁₆O₃: 220.11) .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure?
Methodological Answer:
Q. What are common impurities encountered during synthesis, and how are they identified?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (LD50 > 5000 mg/kg in rats).
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material. Store at 2–30°C in airtight containers .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
Q. What strategies optimize enantiomeric purity for chiral derivatives?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers.
- Asymmetric Catalysis: Employ Ru-BINAP complexes for stereoselective hydroxylation (ee > 95%) .
Q. How can computational modeling predict biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). Key interactions: H-bonding between the carboxylic acid and Arg120.
- QSAR Studies: Correlate logP values (calculated via ChemAxon) with anti-inflammatory IC₅₀ .
Q. What green chemistry approaches reduce environmental impact during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
